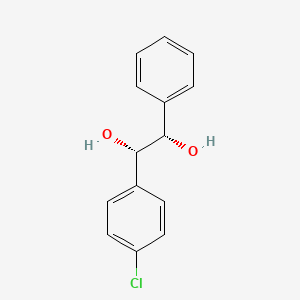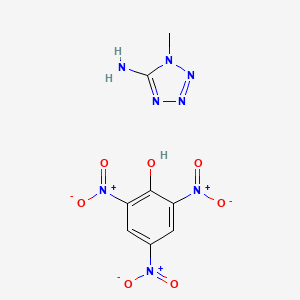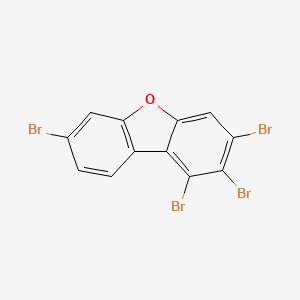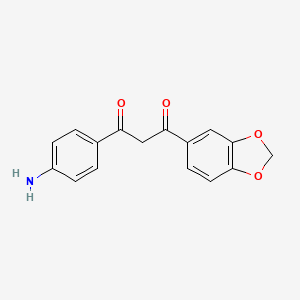
1-Pentacosanol, 15-methyl-, (15S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentacosanol, 15-methyl-, (15S)- is a long-chain fatty alcohol with the molecular formula C26H54O It is a derivative of pentacosanol, featuring a methyl group at the 15th carbon position in the S-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentacosanol, 15-methyl-, (15S)- typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 15-methyl-pentacosanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{15-methyl-pentacosanoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-Pentacosanol, 15-methyl-, (15S)-} ]
Industrial Production Methods
Industrial production of 1-Pentacosanol, 15-methyl-, (15S)- often involves large-scale hydrogenation processes. The fatty acid precursor is typically derived from natural sources or synthesized through chemical routes. The hydrogenation process is optimized for high yield and purity, ensuring the efficient production of the desired alcohol.
化学反応の分析
Types of Reactions
1-Pentacosanol, 15-methyl-, (15S)- can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 15-methyl-pentacosanal or 15-methyl-pentacosanoic acid.
Reduction: 15-methyl-pentacosane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-Pentacosanol, 15-methyl-, (15S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 1-Pentacosanol, 15-methyl-, (15S)- involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
1-Docosanol: A saturated fatty alcohol with 22 carbon atoms, used as an antiviral agent.
1-Tetracosanol: A long-chain alcohol with 24 carbon atoms, known for its role in plant waxes.
1-Hexacosanol: A fatty alcohol with 26 carbon atoms, similar in structure to 1-Pentacosanol, 15-methyl-, (15S)-.
Uniqueness
1-Pentacosanol, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the S-configuration. This structural feature imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
647024-94-0 |
|---|---|
分子式 |
C26H54O |
分子量 |
382.7 g/mol |
IUPAC名 |
(15S)-15-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h26-27H,3-25H2,1-2H3/t26-/m0/s1 |
InChIキー |
UTZANSQZZYILPL-SANMLTNESA-N |
異性体SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCO |
正規SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)




![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)


![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
